3,4-dipropoxybenzoic Acid

Vue d'ensemble

Description

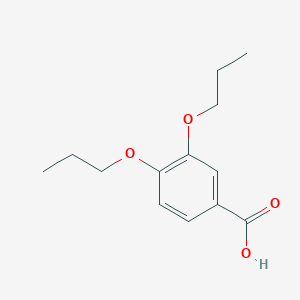

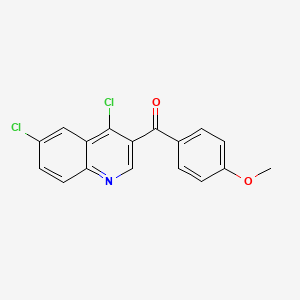

3,4-dipropoxybenzoic Acid is a chemical compound with the CAS Number: 794582-28-8 . It has a molecular weight of 238.28 . It is a powder in physical form .

Molecular Structure Analysis

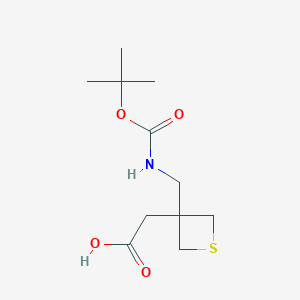

The molecular structure of 3,4-dipropoxybenzoic Acid is represented by the formula C13H18O4 . More detailed structural analysis would require specific experimental techniques or computational modeling, which are not available in the current data.Physical And Chemical Properties Analysis

3,4-dipropoxybenzoic Acid is a powder in physical form . It has a melting point of 133-135 degrees .Applications De Recherche Scientifique

Antioxidant Properties

3,4-Dipropoxybenzoic Acid and its related compounds have been extensively studied for their antioxidant properties. For example, in a study by Chung and Shin (2007), compounds related to 3,4-dihydroxybenzoic acid showed significant antioxidant activity, particularly in scavenging radicals (Chung & Shin, 2007). Similarly, a 2009 study by Wang et al. used 3,4-dihydroxybenzoic acid as a trapping agent for radicals, highlighting its potential in determining antioxidant capacity (Wang et al., 2009).

Role in Protective Effects Against Oxidative Stress

The role of the carboxyl group of o-dihydroxybenzoic acids, closely related to 3,4-dipropoxybenzoic acid, in protecting against oxidative stress has been studied. Nenadis et al. (2022) examined this in Saccharomyces cerevisiae cells, providing insight into the antioxidant mechanism of such compounds in biological systems (Nenadis, Samara, & Mantzouridou, 2022).

Application in UV Radiation Protection

A study by Cha et al. (2014) explored the protective properties of 3,4-dihydroxybenzoic acid against UVB-induced damage in human keratinocytes, demonstrating its potential in skin protection applications (Cha et al., 2014).

Water Purification

In a 2016 study, Das et al. reported on the use of protocatechuate 3,4-dioxygenase immobilized on carbon nanotubes for degrading 3,4-dihydroxybenzoic acid in water, showcasing an innovative approach to water purification (Das, Hamid, & Annuar, 2016).

Biotechnological Applications

Wang et al. (2018) discussed the use of 4-hydroxybenzoic acid, a compound related to 3,4-dipropoxybenzoic acid, as an intermediate for various bioproducts in fields like food, cosmetics, and pharmacy, highlighting its versatility in biotechnological applications (Wang et al., 2018).

Electrochemical Applications

Research by Shi et al. (2020) on an electrochemical immunosensor utilizing 4-aminobenzoic acid underscores the potential electrochemical applications of related benzoic acid derivatives (Shi et al., 2020).

Propriétés

IUPAC Name |

3,4-dipropoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGLIDHZBWTUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dipropoxybenzoic Acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)

![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)

![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)